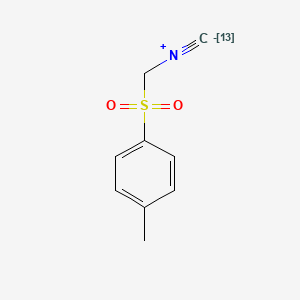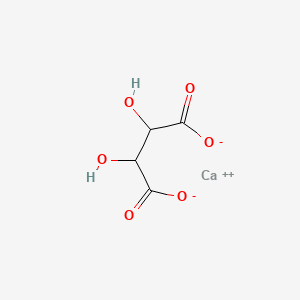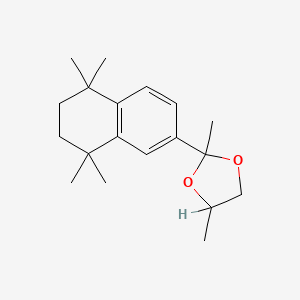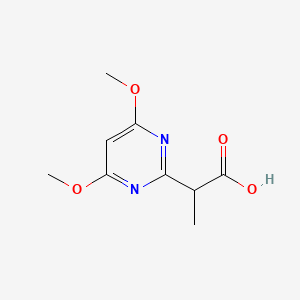
Isopropyl-d6 Nitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a colorless liquid with a fruity odor and is primarily used as a solvent, intermediate, and reagent in organic synthesis. The compound has a molecular formula of C4HD6N and a molecular weight of 75.14 .
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: Isopropyl-d6 Nitrile can be synthesized by heating a halogenoalkane under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Nitriles can also be made by dehydrating amides.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, producing hydroxynitriles.
Industrial Production Methods:
- The industrial production of this compound typically involves the use of deuterated reagents to ensure the incorporation of deuterium atoms into the final product. This can be achieved through various methods, including the use of deuterated halogenoalkanes or deuterated amides.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a common reducing agent for converting nitriles to amines.
Substitution: Reagents like Grignard reagents can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles and other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Isopropyl-d6 Nitrile is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in proteomics research to study protein structures and functions.
Medicine: Utilized in the development of pharmaceuticals and as a reference compound in drug metabolism studies.
Industry: Applied in the production of various chemicals and materials, including polymers and agrochemicals.
Wirkmechanismus
The mechanism of action of Isopropyl-d6 Nitrile involves its interaction with molecular targets and pathways. The nitrile group is known to participate in various chemical reactions, including nucleophilic addition and substitution reactions. These interactions can lead to the formation of new compounds with different properties and functions .
Vergleich Mit ähnlichen Verbindungen
Isopropyl-d6 Nitrile can be compared with other similar compounds, such as:
Isopropyl Nitrile: The non-deuterated form, which has similar chemical properties but lacks the deuterium atoms.
Ethyl-d5 Nitrile: Another deuterated nitrile with a different alkyl group.
Propionitrile: A nitrile with a similar structure but different alkyl group.
Uniqueness:
Eigenschaften
CAS-Nummer |
174736-88-0 |
|---|---|
Molekularformel |
C4H7N |
Molekulargewicht |
75.144 |
IUPAC-Name |
3,3,3-trideuterio-2-(trideuteriomethyl)propanenitrile |
InChI |
InChI=1S/C4H7N/c1-4(2)3-5/h4H,1-2H3/i1D3,2D3 |
InChI-Schlüssel |
LRDFRRGEGBBSRN-WFGJKAKNSA-N |
SMILES |
CC(C)C#N |
Synonyme |
Isobutyronitrile-d6; 1-Cyano-1-methylethane-d6; 2-Cyanopropane-d6; 2-Methylpropanenitrile-d6; 2-Methylpropionitrile-d6; Dimethylacetonitrile-d6; Isobutanenitrile-d6; Isopropyl cyanide-d6; Isopropyl nitrile-d6; NSC 60536-d6; α-Methylpropanenitrile-d6; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Methylamino)methyl]-3-nitrobenzoic acid](/img/structure/B590982.png)


![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-5-hydroxy-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B590993.png)



